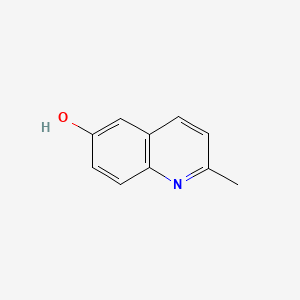

2-Methylquinolin-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-8-6-9(12)4-5-10(8)11-7/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSQQASIZNTRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344091 | |

| Record name | 2-methylquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-21-8 | |

| Record name | 2-methylquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methylquinolin-6-ol chemical properties and structure

An In-Depth Technical Guide to 2-Methylquinolin-6-ol: Properties, Synthesis, and Applications

Abstract

This compound, a substituted quinoline derivative, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents. The strategic placement of a hydroxyl group at the 6-position and a methyl group at the 2-position imparts specific physicochemical properties that make this molecule a valuable synthetic intermediate and a potential bioactive agent. This technical guide provides a comprehensive analysis of the molecular structure, chemical properties, spectroscopic characteristics, and synthesis of this compound. Furthermore, it explores its current and potential applications in research and drug development, contextualized by the well-established biological activities of the broader hydroxyquinoline class. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, demonstrating a remarkable spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. The rigid, bicyclic aromatic structure of quinoline provides a versatile platform for introducing various functional groups, which allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize interaction with biological targets. The introduction of a hydroxyl group transforms the quinoline into a quinolinol, a class of compounds renowned for its potent metal-chelating abilities. This chelation is often the primary mechanism behind their biological activity, particularly in antimicrobial and anticancer applications where the disruption of metal-dependent enzyme function is critical.[1] this compound is a member of this important class, and understanding its specific properties is key to unlocking its full potential.

Molecular Structure and Identification

This compound is characterized by a quinoline ring system with a methyl group (CH₃) substituted at the C2 position and a hydroxyl group (-OH) at the C6 position.

Caption: Molecular Structure of this compound.

Key Identifiers:

-

IUPAC Name: this compound[2]

-

Synonyms: 6-Hydroxy-2-methylquinoline, 6-Hydroxyquinaldine[2]

-

Canonical SMILES: CC1=NC2=C(C=C1)C=C(C=C2)O[2]

Physicochemical and Spectroscopic Properties

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. It is typically a colorless to yellowish solid at room temperature and is soluble in many organic solvents.

| Property | Value | Reference(s) |

| Molecular Weight | 159.18 g/mol | [2][3] |

| Melting Point | 214.0 to 218.0 °C | [ChemBK] |

| Boiling Point | 284.68 °C (estimate) | [ChemBK] |

| XLogP3 | 2.2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Appearance | Colorless to yellowish/beige solid | [ChemBK] |

Spectroscopic Analysis

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum provides unambiguous confirmation of the molecular weight. The GC-MS data available from the NIST database shows a prominent molecular ion peak (M⁺) at m/z = 159 , corresponding to the parent molecule. Key fragmentation peaks are observed at m/z = 130 and 131 , likely corresponding to the loss of the formyl radical (-CHO) and ketene (-C₂H₂O) fragments, respectively, which is a characteristic fragmentation pattern for hydroxy-substituted aromatic compounds.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds like 2-methylquinoline and other hydroxyquinolines.[5][6]

-

¹H NMR: The spectrum would feature a singlet for the methyl group (C2-CH₃) protons, expected around δ 2.5-2.8 ppm . The hydroxyl (-OH) proton would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The aromatic protons on the quinoline ring would appear in the δ 7.0-8.0 ppm region, showing complex splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons.

-

¹³C NMR: The spectrum would show ten distinct carbon signals. The methyl carbon would be found upfield around δ 20-25 ppm . The aromatic carbons would resonate in the δ 110-160 ppm range. The carbon bearing the hydroxyl group (C6) would be significantly deshielded, appearing around δ 150-155 ppm , while the carbon attached to the nitrogen (C2) would also be downfield.[7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the key functional groups. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1500-1650 cm⁻¹ region. A strong band for C-O stretching would be present around 1200-1300 cm⁻¹ .

Synthesis and Purification

Synthetic Strategy: Oxidation of 2-Methylquinoline

A common and direct method for the preparation of this compound is the oxidation of 2-methylquinoline (quinaldine). This approach leverages the electron-rich nature of the quinoline ring, which makes it susceptible to electrophilic attack. While various oxidizing agents can be employed, reagents like hydrogen peroxide are often used. [ChemBK] The synthesis of the 2-methylquinoline precursor itself can be achieved through classic named reactions such as the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone.[8]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative protocol adapted from general procedures for the oxidation of aromatic systems. Note: This protocol should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methylquinoline (1.0 eq) in a suitable solvent such as acetic acid.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (H₂O₂) (1.1 - 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C. The causality for slow, cooled addition is to control the exothermic reaction and prevent over-oxidation or side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing cold water or a solution of sodium bisulfite to quench any remaining peroxide.

-

Neutralization and Precipitation: Neutralize the solution by slowly adding a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 7-8. The product, this compound, should precipitate out of the aqueous solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

Role as a Synthetic Intermediate and Fluorescent Probe

This compound is a valuable building block in organic synthesis. The hydroxyl group can be readily converted into other functional groups (e.g., ethers, esters) or used as a directing group for further electrophilic substitution on the quinoline ring. The methyl group can also be functionalized, for example, through condensation reactions.[9]

Furthermore, the quinoline ring system is inherently fluorescent. The presence of the electron-donating hydroxyl group enhances this property, making this compound and its derivatives useful as fluorescent dyes and labeling reagents for applications in cell imaging and high-throughput drug screening. [ChemBK]

Biological Potential of the Hydroxyquinoline Scaffold

While specific biological studies on this compound are not extensively documented, the broader class of hydroxyquinolines is well-known for its significant bioactivity. The primary mechanism is their function as potent bidentate chelating agents for divalent and trivalent metal cations, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[1] These metal ions are essential cofactors for many enzymes involved in critical cellular processes.

By sequestering these metal ions, hydroxyquinolines can:

-

Inhibit Microbial Growth: Deprive bacteria and fungi of essential metals required for their metabolic enzymes.[1]

-

Induce Apoptosis in Cancer Cells: Disrupt metal homeostasis within cancer cells, leading to the generation of reactive oxygen species (ROS) and triggering programmed cell death.[10][11]

-

Modulate Neurological Processes: Restore metal ion balance in the brain, which is a therapeutic strategy being explored for neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12]

Caption: Metal chelation as the core mechanism of hydroxyquinoline bioactivity.

The specific substitution pattern of this compound influences its lipophilicity and electronic properties, which in turn affect its cell permeability, chelation strength, and interaction with biological targets. This makes it an intriguing candidate for further investigation and derivatization in drug discovery programs.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and tightly sealed container away from oxidizing agents and strong acids.

In case of accidental contact or ingestion, seek immediate medical attention.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Hydroxy-2-methylquinoline | C10H9NO | CID 594395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 613-21-8 [matrix-fine-chemicals.com]

- 5. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Navigating the Preformulation Landscape: A Technical Guide to the Solubility and Stability of 2-Methylquinolin-6-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Characterization

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate the developability of a potential therapeutic agent. This guide provides a comprehensive technical overview of the methodologies and scientific principles involved in characterizing the solubility and stability of 2-Methylquinolin-6-ol, a heterocyclic compound of interest. While specific quantitative data for this molecule is not extensively available in public literature, this document serves as a detailed roadmap for researchers to generate this crucial data in a laboratory setting. By presenting field-proven protocols and the rationale behind experimental choices, this guide empowers scientists to navigate the complexities of preformulation studies with confidence and scientific rigor.

Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molar Mass | 159.18 g/mol | [1] |

| Appearance | Colorless to yellowish or beige solid | [1] |

| Melting Point | 214.0 to 218.0 °C | [1] |

| Boiling Point | 284.68 °C (rough estimate) | [1] |

| Predicted pKa | 9.04 ± 0.40 | [1] |

| Qualitative Solubility | Soluble in Methanol and many organic solvents. Described as an "acid-loving compound," suggesting pH-dependent aqueous solubility. | [1] |

Part 1: Unraveling the Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility can be a significant hurdle in drug development, often leading to low and variable bioavailability. Therefore, a comprehensive understanding of a compound's solubility in various aqueous and organic media is essential.

The solubility of quinoline derivatives is known to be significantly influenced by pH.[2][3][4][5][6] As a weak base, the quinoline nitrogen can be protonated at acidic pH, leading to a more soluble cationic species. Conversely, the hydroxyl group can be deprotonated at alkaline pH, forming a more soluble anionic species. Therefore, determining the pH-solubility profile is a crucial step.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method. This technique measures the equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

-

Preparation of Solvent Systems: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4). Additionally, select a range of common organic solvents (e.g., methanol, ethanol, DMSO, acetone, acetonitrile).

-

Addition of Excess Compound: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours.

-

Phase Separation: After equilibration, separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a suitable syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent system to ensure reproducibility.

Illustrative Solubility Data Table

Researchers should populate a table similar to the one below with their experimentally determined data.

Table 1: Equilibrium Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| pH 1.2 Buffer | 37 | Experimental Value |

| pH 4.5 Buffer | 37 | Experimental Value |

| pH 6.8 Buffer | 37 | Experimental Value |

| Deionized Water | 25 | Experimental Value |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| DMSO | 25 | Experimental Value |

| Acetone | 25 | Experimental Value |

Part 2: Assessing the Stability of this compound

The chemical stability of a drug substance is its ability to resist changes in its chemical and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light.[7] Degradation of an API can lead to a loss of potency, the formation of potentially toxic byproducts, and changes in physical properties. Therefore, a comprehensive stability assessment is a regulatory requirement and a critical aspect of drug development.

Quinoline and its derivatives are known to be susceptible to degradation, particularly through oxidation and photodegradation.[8] The presence of a hydroxyl group on the quinoline ring can further influence its stability.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those encountered during long-term stability testing.[7][9][10] These studies are crucial for:

-

Identifying potential degradation products.

-

Elucidating degradation pathways.

-

Demonstrating the specificity of stability-indicating analytical methods.

-

Informing the development of stable formulations and the selection of appropriate storage conditions.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and follow the same incubation procedure as for acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide and keep it at room temperature, monitoring over time.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a specified duration.

-

Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8] A control sample should be protected from light.

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze it using a stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20%.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

References

- 1. chembk.com [chembk.com]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. benchchem.com [benchchem.com]

- 9. biomedres.us [biomedres.us]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 2-Methylquinolin-6-ol Derivatives: A Technical Guide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Within this esteemed class, 2-Methylquinolin-6-ol and its derivatives are emerging as particularly promising candidates for drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of the this compound core for the development of novel therapeutics.

Introduction

Quinoline, a heterocyclic aromatic compound, is a fundamental building block in numerous natural and synthetic molecules with significant pharmacological value.[1][2] Its derivatives have demonstrated a vast array of biological activities including antimalarial, anticancer, anti-inflammatory, and antibacterial effects.[1] The this compound scaffold, in particular, offers a versatile platform for chemical modification. The methyl group at the C2 position and the hydroxyl group at the C6 position serve as key handles for synthetic elaboration, allowing for the fine-tuning of physicochemical properties and biological targets. This guide will systematically explore the therapeutic landscape of these derivatives, providing both a high-level overview and granular experimental details.

Key Biological Activities of this compound Derivatives

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and quinoline derivatives have shown considerable promise.[3] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, often exhibiting potent activity.[4]

Mechanism of Action: The anticancer effects of quinoline derivatives are diverse and can be attributed to several mechanisms.[5] These include:

-

Induction of Apoptosis: Many quinoline compounds trigger programmed cell death in cancer cells.[6]

-

Cell Cycle Arrest: They can interfere with the cell cycle, preventing cancer cells from proliferating.[5]

-

Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a common target for quinoline-based therapeutics.[7][8] Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.

Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents on the quinoline ring are crucial for anticancer activity.[3] For instance, the introduction of bulky hydrophobic groups can enhance cytotoxicity.[9] Lipophilicity also plays a significant role, with more lipophilic quinoline derivatives often showing better activity against certain cancer cell lines.[4]

Data Presentation: Anticancer Activity

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline 13 | C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline | HeLa (Cervical) | 8.3 | [4] |

| Tetrahydroquinoline 18 | 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | 13.15 | [4] |

| Quinoline 12 | C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate) | 31.37 | [4] |

| Quinoline-chalcone 39 | Quinoline-chalcone hybrid | A549 (Lung) | 1.91 | [10] |

| Quinoline-chalcone 40 | Quinoline-chalcone hybrid | K-562 (Leukemia) | 5.29 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Formazan Solubilization: Remove the culture medium and dissolve the formazan crystals in a solubilization solution such as DMSO.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[5]

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Signaling Pathway Visualization

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Antimicrobial Activity

The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents.[11] Quinoline derivatives have a long history of use as antimicrobial agents and continue to be a promising source of new antibiotics.[2][11]

Mechanism of Action: The antibacterial activity of quinolines can be attributed to various mechanisms, including:

-

Inhibition of DNA Gyrase: This is a well-established mechanism for quinolone antibiotics.

-

Disruption of the Cell Wall: Some derivatives interfere with the synthesis of the bacterial cell wall.[12]

-

Inhibition of Peptide Deformylase (PDF): PDF is an essential bacterial enzyme, and its inhibition is a target for novel antibacterial agents.[12]

Structure-Activity Relationship (SAR): The antimicrobial potency of quinoline derivatives is highly dependent on their substitution patterns. For example, specific substitutions on the quinoline core can lead to potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][13] The presence of a carboxylic acid moiety has been shown to be important for the antibacterial activity of some quinoline derivatives.[2]

Data Presentation: Antimicrobial Activity

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline Derivatives | MRSA | 1.5 - 6.0 | [11] |

| Quinoline Derivatives | VRE | 3.0 | [11] |

| Quinoline Derivatives | C. difficile | ≤ 4.0 | [11] |

| Synthetic Quinolines | S. aureus | 2 | [14] |

| Quinoline-based derivatives | Bacillus cereus | 3.12 - 50 | [12] |

MIC: Minimum Inhibitory Concentration, MRSA: Methicillin-resistant Staphylococcus aureus, VRE: Vancomycin-resistant Enterococcus

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (broth + bacteria), negative (broth only), and sterility controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Visualization

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for novel anti-inflammatory agents.[15] Quinoline-based small molecules have been explored as anti-inflammatory agents targeting several key pharmacological targets.[16]

Mechanism of Action: The anti-inflammatory effects of quinoline derivatives can be mediated through:

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory cascade.[16]

-

Modulation of Pro-inflammatory Cytokines: Some quinoline derivatives can suppress the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[17][18]

-

Inhibition of NF-κB Signaling: The NF-κB pathway is a crucial regulator of inflammation, and its inhibition can lead to a reduction in the inflammatory response.[17][18]

Structure-Activity Relationship (SAR): The anti-inflammatory activity and target specificity of quinoline derivatives are influenced by the nature and position of substituents.[16] For example, quinolines with a carboxylic acid moiety have shown COX-inhibition, while those with a carboxamide moiety have displayed TRPV1 antagonism.[16]

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of COX-1 or COX-2 enzyme and arachidonic acid (substrate).

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the this compound derivatives or a known COX inhibitor (e.g., celecoxib) at room temperature.

-

Initiation of Reaction: Add arachidonic acid to initiate the reaction.

-

Measurement of Prostaglandin E2 (PGE2): After a specific incubation time, stop the reaction and measure the amount of PGE2 produced using an ELISA kit.

-

Data Analysis: Calculate the IC50 value for COX inhibition.

Synthesis Strategies for this compound Derivatives

A variety of synthetic methods can be employed to prepare this compound derivatives.[16] These methods often involve the construction of the quinoline ring system followed by functional group manipulations. Common synthetic approaches include Pd-mediated cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C, C-N, or C-S bond formation.[16]

General Synthetic Scheme

Caption: A general synthetic route to this compound derivatives.

Future Perspectives and Challenges

Derivatives of this compound represent a highly promising class of compounds with diverse therapeutic potential. Future research should focus on:

-

Lead Optimization: Further optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth studies to fully elucidate the molecular targets and mechanisms of action.

-

In Vivo Efficacy and Safety: Evaluation of the in vivo efficacy and safety of promising candidates in relevant animal models.

Challenges include overcoming potential toxicity and drug resistance mechanisms. However, the versatility of the quinoline scaffold provides ample opportunities for medicinal chemists to address these challenges through rational drug design.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The continued exploration of the chemical space around this privileged scaffold, guided by a deep understanding of structure-activity relationships and mechanisms of action, is expected to yield new and effective drugs for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Scion: 2-Methylquinolin-6-ol as a Cornerstone for Modern Kinase Inhibitors

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Foreword: The Enduring Legacy of the Quinoline Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular frameworks distinguish themselves through their recurring appearance in a multitude of therapeutic agents. These "privileged scaffolds" serve as versatile templates, offering a geometrically and electronically favorable starting point for engaging with a wide array of biological targets. Among these, the quinoline ring system—a fusion of benzene and pyridine—holds a place of particular honor.[1][2] Its rigid, planar structure and embedded hydrogen bond acceptors have made it a cornerstone in the development of drugs ranging from antimalarials to anticancer agents. This guide delves into a specific, highly functionalized member of this family: 2-Methylquinolin-6-ol . We will explore its synthesis, physicochemical character, and strategic application as a building block, with a particular focus on its potential in the rational design of next-generation kinase inhibitors.

Core Attributes of this compound: A Privileged Fragment

This compound (also known as 6-hydroxy-2-methylquinoline) is more than a simple heterocyclic compound; it is a carefully arranged constellation of functional groups, each offering distinct opportunities for molecular elaboration and interaction with biological targets.

Physicochemical and Structural Properties

The inherent properties of this scaffold are foundational to its utility in drug design. The combination of the aromatic system, the basic nitrogen, the acidic phenol, and the reactive methyl group creates a molecule with a nuanced profile, suitable for optimization.

| Property | Value / Description | Significance in Drug Design |

| Molecular Formula | C₁₀H₉NO | Provides a compact, low molecular weight starting point (159.18 g/mol ).[3] |

| Melting Point | 214-218 °C | Indicates a stable, crystalline solid, facilitating handling and purification. |

| XLogP3 (Computed) | 2.2 | Suggests a favorable starting point for lipophilicity, balancing solubility and membrane permeability.[3] |

| Hydrogen Bond Donors | 1 (Phenolic -OH) | The hydroxyl group is a critical interaction point for binding to kinase hinge regions and other targets. |

| Hydrogen Bond Acceptors | 2 (Quinoline N, Phenolic O) | The quinoline nitrogen provides a key hydrogen bond accepting vector, a common feature in kinase inhibitors. |

| pKa (Predicted) | ~5.2 (Quinoline N), ~9.5 (Phenolic OH) | The dual acidic/basic nature allows for modulation of solubility and salt formation strategies. |

The Strategic Trifecta: Key Functional Groups for Elaboration

The true power of this compound as a building block lies in its three primary functional handles, which allow for systematic and vector-oriented modifications in a Structure-Activity Relationship (SAR) campaign.

-

The 6-Hydroxyl Group: This phenolic moiety is arguably the most critical feature. It can act as a key hydrogen bond donor, mimicking the interactions of the adenine hinge-binding motif in ATP. Crucially, it serves as a synthetic handle for introducing a vast array of ether and ester linkages, allowing chemists to probe pockets of the ATP binding site, enhance potency, and fine-tune physicochemical properties like solubility and metabolic stability.

-

The 2-Methyl Group: This group is not merely a passive substituent. Its position alpha to the quinoline nitrogen activates its protons, making it amenable to condensation reactions. This allows for the extension of the molecule from the "front" of the scaffold, enabling the exploration of solvent-exposed regions or deeper pockets of a target protein.

-

The Quinoline Core: The aromatic rings provide a rigid, flat scaffold that is ideal for stacking interactions (π-π stacking) within a protein active site. The core itself can be further functionalized via electrophilic aromatic substitution, though this is less common than modifying the pre-existing handles.

Synthesis of the Core: A Modern Take on a Classic Reaction

The primary route to 2-methyl-substituted quinolines is the Doebner-von Miller reaction , a robust and well-established acid-catalyzed cyclization.[4][5] The synthesis of this compound specifically employs p-aminophenol as the aniline component and an α,β-unsaturated carbonyl compound, typically crotonaldehyde.

The mechanism involves an initial Michael addition of the aniline to the α,β-unsaturated carbonyl, followed by an acid-catalyzed intramolecular cyclization, dehydration, and finally an oxidation step to yield the aromatic quinoline ring.

Caption: Generalized workflow for the Doebner-von Miller synthesis of this compound.

Field-Proven Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Doebner-von Miller procedures, optimized for the specific synthesis of the 6-hydroxy derivative.[6] The causality behind using a strong acid like HCl is to protonate the carbonyl, activating it for nucleophilic attack, and to catalyze the subsequent cyclization and dehydration steps.

Materials:

-

p-Aminophenol (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Crotonaldehyde (1.2 eq)

-

An oxidizing agent (e.g., arsenic acid or nitrobenzene, often generated in situ)

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully prepare a solution of p-aminophenol (1.0 eq) in 6 M hydrochloric acid.

-

Heating: Heat the mixture to reflux (approx. 100-110 °C). The acidic environment protonates the aniline, forming the hydrochloride salt.

-

Reagent Addition: Add crotonaldehyde (1.2 eq) dropwise to the refluxing solution over a period of 1-2 hours. Rationale: Slow addition is critical to maintain a low concentration of the aldehyde, which minimizes its self-polymerization and tar formation, a common side reaction.[6]

-

Reflux: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: Allow the mixture to cool to room temperature. Carefully and slowly neutralize the acidic mixture by adding a concentrated solution of NaOH until the pH is basic (pH ~9-10). This step is exothermic and should be performed in an ice bath. The goal is to deprotonate the product, rendering it soluble in organic solvents.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent (3x volumes of dichloromethane or ethyl acetate).

-

Washing and Drying: Combine the organic layers and wash with brine to remove residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Purification: Concentrate the organic solution under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Characterization of the Core Scaffold

Accurate characterization is essential for confirming the identity and purity of the synthesized building block before its use in further synthetic steps.

Spectroscopic Signature

The 1H and 13C NMR spectra of this compound have distinct features. The following are predicted chemical shifts based on data from closely related analogs, such as 6-methoxy-2-methylquinoline.[7] The hydroxyl group's effect is compared to the known effect of a methoxy group to estimate these values.

1H NMR (Predicted, in DMSO-d₆):

-

~9.5-10.0 ppm (s, 1H): Phenolic -OH proton.

-

~8.1 ppm (d, 1H): H4 proton, downfield due to proximity to the nitrogen and ring current effects.

-

~7.8 ppm (d, 1H): H8 proton.

-

~7.3-7.4 ppm (m, 2H): H5 and H7 protons.

-

~7.2 ppm (d, 1H): H3 proton.

-

~2.6 ppm (s, 3H): 2-Methyl (-CH₃) protons, singlet.

13C NMR (Predicted, in DMSO-d₆):

-

~157 ppm: C6 (carbon bearing the -OH group).

-

~156 ppm: C2 (carbon bearing the methyl group).

-

~144 ppm: C8a (quaternary carbon at the ring junction).

-

~135 ppm: C4.

-

~130 ppm: C8.

-

~122 ppm: C3.

-

~121 ppm: C7.

-

~120 ppm: C4a (quaternary carbon at the ring junction).

-

~108 ppm: C5.

-

~24 ppm: 2-Methyl (-CH₃) carbon.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Design

The true value of this compound is realized when it is used as a starting point for optimization. While no marketed drug currently contains this exact fragment, its close relationship to the quinoline/quinazoline core of numerous approved kinase inhibitors (e.g., Lapatinib, Gefitinib) makes it an exceptionally relevant scaffold for designing novel inhibitors, particularly against targets like the PI3K/Akt/mTOR pathway.[8][9]

Rationale for Targeting PI3Kα

The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making PI3Kα a high-value oncology target.[10][11] Many PI3K inhibitors feature a core that can form a critical hydrogen bond with the hinge region residue Val851 in the ATP binding pocket. The 6-hydroxyquinoline motif is an excellent bioisostere for the adenine ring of ATP and is well-suited to make this key interaction.

A Structure-Activity Relationship (SAR) Exploration

Let us consider a hypothetical SAR campaign starting from our core scaffold, this compound, to develop a potent PI3Kα inhibitor. The insights are drawn from established SAR principles for related quinoline and quinazolinone kinase inhibitors.

Caption: Hypothetical SAR workflow for optimizing this compound as a PI3Kα inhibitor.

SAR Analysis:

-

The Core (this compound): Our starting point. The 6-OH group forms a hydrogen bond with the Val851 hinge residue, providing initial, modest affinity (hypothetical IC₅₀ ~10 µM).

-

Vector 1: Modification of the 6-OH Group:

-

Experimental Choice: Alkylate the phenol with a 2-morpholinoethyl group.

-

Causality: The morpholine moiety is a common feature in PI3K inhibitors (e.g., Gedatolisib). It is intended to extend into the solvent-exposed region of the ATP pocket, forming favorable interactions and significantly improving aqueous solubility and pharmacokinetic properties. This modification often leads to a substantial increase in potency (hypothetical IC₅₀ ~500 nM).

-

-

Vector 2: Modification of the 2-Me Group:

-

Experimental Choice: Perform an aldol condensation with benzaldehyde to form a styryl group at the 2-position.

-

Causality: This extends the scaffold with a rigid, hydrophobic phenyl ring. The goal is to access a nearby hydrophobic pocket, creating additional van der Waals interactions and π-stacking, thereby improving binding affinity (hypothetical IC₅₀ ~2 µM).

-

-

Lead Optimization:

-

Experimental Choice: Synthesize an analog containing both the 6-(2-morpholinoethoxy) group and the 2-styryl group.

-

Causality: By combining the beneficial modifications from both vectors, we aim for an additive or synergistic effect on potency. The morpholine group provides the solubility and solvent-front interactions, while the styryl group engages the hydrophobic pocket, leading to a highly potent lead compound (hypothetical IC₅₀ ~20 nM).

-

This systematic, vector-based approach, enabled by the distinct functional handles of the this compound scaffold, exemplifies modern rational drug design.

Conclusion and Future Outlook

This compound represents a quintessential building block for medicinal chemistry. It is not merely a "privileged scaffold" but a highly engineered starting point, offering chemists multiple, well-defined vectors for optimization. Its straightforward synthesis via the classic Doebner-von Miller reaction makes it readily accessible. The strategic placement of its hydroxyl and methyl groups provides the necessary handles to systematically probe the complex topographies of enzyme active sites, particularly those of protein kinases.

As the quest for more selective and potent kinase inhibitors continues, scaffolds like this compound will remain invaluable. Its inherent properties provide a robust foundation upon which chemists can build, rationally designing molecules that combine high affinity with favorable drug-like properties. The principles outlined in this guide—understanding the core, mastering its synthesis, and strategically exploiting its functional handles—are central to unlocking the full potential of this versatile alchemical scion.

References

- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. iipseries.org [iipseries.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the fluorescence properties of 2-Methylquinolin-6-ol

An In-depth Technical Guide to the Fluorescence Properties of 2-Methylquinolin-6-ol

This guide provides a comprehensive technical overview of the synthesis, characterization, and fluorescence properties of this compound (also known as 6-hydroxyquinaldine). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its photophysical behavior and offers detailed protocols for its investigation.

Introduction: The Quinoline Scaffold in Fluorescence

Quinoline and its derivatives are a cornerstone class of heterocyclic compounds, widely recognized for their significant applications in medicinal chemistry and materials science.[1] Among these, this compound emerges as a molecule of interest due to its intrinsic fluorescence, a property conferred by the conjugated π-system of the quinoline ring, and modulated by the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups. Its structure allows for sensitive responses to environmental changes, making it a valuable tool for various sensing and imaging applications.[2] This guide will explore the fundamental fluorescence properties of this compound, providing both theoretical insights and practical, field-proven methodologies for its characterization.

Synthesis and Physicochemical Characteristics

A robust understanding of a fluorophore begins with its synthesis and basic physical properties.

Synthesis Pathway: Oxidation of 2-Methylquinoline

The preparation of this compound can be efficiently achieved through the oxidation of 2-methylquinoline.[2] This method provides a direct route to introduce the hydroxyl group at the 6-position, a key functional group for its pH-sensing capabilities.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 2-methylquinoline in a suitable organic solvent.

-

Reaction: Slowly add a suitable oxidizing agent, such as hydrogen peroxide, to the solution. The reaction may require heating or a catalyst to proceed efficiently.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents.

-

Extraction: Extract the product into an appropriate organic solvent.

-

Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield pure this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for experimental design, including solvent selection and concentration calculations.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [2][3][4] |

| Molecular Weight | 159.18 g/mol | [2][4][5] |

| CAS Number | 613-21-8 | [3][4][5] |

| Appearance | Colorless to yellowish or beige solid | [2] |

| Melting Point | 214.0 to 218.0 °C | [2] |

| pKa (Predicted) | 9.04 ± 0.40 | [2] |

| Solubility | Soluble in Methanol and many organic solvents | [2] |

Investigation of Fluorescence Properties

The utility of this compound as a fluorophore is defined by its spectral characteristics and its response to environmental stimuli.

Fundamental Spectral Characterization

The primary investigation involves determining the absorption and emission spectra, which dictates the optimal wavelengths for excitation and detection.

Experimental Protocol: Absorption and Emission Spectra

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a spectroscopic grade solvent, such as methanol.

-

Working Solution: Dilute the stock solution to a concentration that gives an absorbance reading below 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Spectrum: Using a UV-Vis spectrophotometer, scan the absorbance from 250 nm to 500 nm to determine the wavelength of maximum absorption (λ_abs_).

-

Emission Spectrum: Using a spectrofluorometer, set the excitation wavelength to the determined λ_abs_ and scan the emission spectrum across a suitable range (e.g., 350 nm to 600 nm) to find the wavelength of maximum emission (λ_em_).

-

Excitation Spectrum: Set the emission monochromator to the determined λ_em_ and scan the excitation wavelength. The resulting spectrum should mirror the absorption spectrum, confirming the identity of the absorbing species.

Environmental Sensitivity: The Role of Solvent and pH

A key feature of hydroxyquinoline derivatives is the sensitivity of their fluorescence to the local environment, particularly solvent polarity and pH.

A. Solvatochromism: Probing Solvent Polarity

Solvatochromism refers to the change in the position of absorption or emission bands with a change in solvent polarity.[6][7] This phenomenon arises from differential solvation of the ground and excited states of the fluorophore. Investigating this property is crucial for applications where the fluorophore might be used in diverse environments.

Experimental Protocol: Solvatochromism Study

-

Solvent Selection: Prepare a series of solutions of this compound at the same concentration in a range of solvents with varying polarity (e.g., cyclohexane, toluene, chloroform, ethanol, methanol, acetonitrile, water).

-

Spectral Acquisition: For each solution, record the absorption and fluorescence emission spectra.

-

Data Analysis: Tabulate the λ_abs_ and λ_em_ for each solvent. Correlate the Stokes shift (the difference between the emission and absorption maxima) with a solvent polarity scale (e.g., the Lippert-Mataga plot) to quantify the effect. A significant shift indicates a change in the dipole moment of the molecule upon excitation.[6]

B. pH Sensitivity and Excited-State Proton Transfer (ESPT)

The presence of both an acidic hydroxyl group and a basic nitrogen atom in the quinoline ring makes this compound highly sensitive to pH.[8] Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom can change dramatically, often leading to an excited-state proton transfer (ESPT) event.[9][10] This can result in dual emission or a significant shift in the emission wavelength, a property that can be harnessed for pH sensing.[11][12]

Caption: Ground-state equilibrium of this compound at different pH values.

Experimental Protocol: pH Titration

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to pH 12).

-

Sample Preparation: Prepare solutions of this compound with a constant concentration in each buffer. Ensure the percentage of any co-solvent (like ethanol or DMSO used for the stock solution) is kept low and constant across all samples.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each sample, using a consistent excitation wavelength.

-

Data Plotting: Plot the fluorescence intensity at the emission maximum against the pH.

-

pKa Determination: The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the ground-state and potentially the excited-state pKa values, which are inflection points on the curve.[13]

Potential Applications in Research and Development

The distinct fluorescence properties of this compound position it as a versatile tool for various scientific applications.

-

Fluorescent Dyes and Labeling: Its intrinsic fluorescence makes it a candidate for use as a fluorescent label in biological imaging and drug screening.[2]

-

pH Sensors: The pronounced pH sensitivity allows for its development as a fluorescent probe for monitoring pH changes in chemical and biological systems.[8]

-

Metal Ion Sensing: The hydroxyquinoline scaffold is a well-known chelator for metal ions. Binding of a metal can block the ESPT pathway, leading to a "turn-on" fluorescence response, making it a potential chemosensor.[14]

-

Pharmaceutical Intermediates: As a quinoline derivative, it serves as a valuable intermediate in the synthesis of more complex, biologically active compounds.[1][2]

Conclusion

This compound is a fluorophore with significant potential, characterized by its sensitivity to the surrounding chemical environment. Its solvatochromic and, most notably, its pH-dependent fluorescent properties, governed by the interplay of its hydroxyl and quinoline nitrogen moieties, make it a powerful probe. The experimental frameworks provided in this guide offer a clear path for researchers to harness these properties for applications ranging from fundamental photophysical studies to the development of advanced sensors and imaging agents in drug development.

References

- 1. Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS 613-21-8 [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. 6-Hydroxy-2-methylquinoline | C10H9NO | CID 594395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative | MDPI [mdpi.com]

- 8. An aminoquinoline based biocompatible fluorescent and colourimetric pH sensor designed for cancer cell discrimination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Excited-state proton transfer in N-methyl-6-hydroxyquinolinium salts: solvent and temperature effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY’s HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Methylquinolin-6-ol for Researchers and Drug Development Professionals

Introduction

2-Methylquinolin-6-ol, a heterocyclic aromatic organic compound, represents a significant scaffold in the landscape of medicinal chemistry and biomedical research. Its quinoline core is a privileged structure, found in a wide array of natural products and synthetic compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, spectroscopic characterization, applications in drug discovery, and essential safety protocols. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the development of novel therapeutics, offering both theoretical insights and practical methodologies.

Chemical Identity and Physicochemical Properties

This compound, also known as 6-hydroxyquinaldine, is a solid at room temperature, often appearing as a colorless to yellowish or beige substance.[1] It is soluble in organic solvents such as methanol.[1] The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | P&S Chemicals |

| CAS Number | 613-21-8 | P&S Chemicals |

| Molecular Formula | C₁₀H₉NO | ChemBK[1] |

| Molecular Weight | 159.18 g/mol | ChemBK[1] |

| Melting Point | 214.0 to 218.0 °C | ChemBK[1] |

| Boiling Point | 284.68°C (estimate) | ChemBK[1] |

| Flash Point | 142.3°C | ChemBK[1] |

| pKa | 9.04 ± 0.40 (Predicted) | ChemBK[1] |

| Solubility | Soluble in Methanol | ChemBK[1] |

Synthesis of this compound

The synthesis of quinoline and its derivatives can be achieved through various classical methods, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. For this compound, a common laboratory and industrial approach involves the modification of a pre-existing quinoline scaffold.

Synthetic Strategy: Oxidation of 2-Methylquinoline

A prevalent method for the preparation of this compound is through the oxidation of 2-methylquinoline.[1] This approach is advantageous as 2-methylquinoline is a readily available starting material. The reaction typically employs a suitable oxidizing agent, such as hydrogen peroxide, to introduce the hydroxyl group at the 6-position of the quinoline ring.[1] The causality behind this choice of precursor lies in the relative stability of the quinoline ring system and the ability to achieve regioselective hydroxylation under controlled conditions.

The following diagram illustrates the general workflow for the synthesis of this compound.

References

Navigating the Safe Handling of 2-Methylquinolin-6-ol: A Technical Guide for Researchers

This guide provides an in-depth overview of the essential health and safety considerations for handling 2-Methylquinolin-6-ol (CAS No. 613-21-8) in a research and drug development setting. As a compound with significant potential in medicinal chemistry and as a fluorescent dye, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document moves beyond a simple recitation of safety data sheet information, offering a practical framework rooted in established scientific principles to empower researchers to work confidently and safely.

Compound Identification and Physicochemical Profile

A foundational aspect of safe handling is a clear understanding of the compound's identity and physical characteristics. This compound is an organic compound with the chemical formula C10H9NO.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 613-21-8 | --INVALID-LINK--[2][3] |

| Molecular Formula | C10H9NO | --INVALID-LINK--[2][3] |

| Molecular Weight | 159.18 g/mol | --INVALID-LINK--[2][3] |

| Appearance | Colorless to yellowish or beige solid | --INVALID-LINK--[1] |

| Solubility | Soluble in many organic solvents | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[3] |

The quinoline structure is a key determinant of its chemical reactivity and biological activity. The presence of both a hydroxyl group and a methyl group on the quinoline scaffold influences its solubility, potential for hydrogen bonding, and metabolic pathways.

Hazard Identification and Toxicological Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazards that necessitate careful handling.[3]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

Source: PubChem[3]

It is important to note that for many specific toxicological endpoints, such as carcinogenicity, germ cell mutagenicity, and reproductive toxicity, data for this compound is not available.[5] In the absence of such data, it is prudent to handle the compound as potentially hazardous and minimize exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with robust engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls

The primary line of defense against exposure is to handle this compound within a certified chemical fume hood.[6] This is critical for preventing the inhalation of any dust or aerosols that may be generated. The fume hood also provides a contained space in the event of a spill. Ensure that the fume hood has adequate airflow and is regularly inspected. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing skin and eye contact.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

-

Skin Protection: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[8] A standard laboratory coat should be worn to protect clothing and exposed skin.[8]

-

Respiratory Protection: Under normal handling conditions within a fume hood, a respirator is not typically required. However, if engineering controls are not available or in the event of a large spill, a NIOSH/MSHA approved respirator should be used.[7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment.

Handling

-

Avoid Dust Generation: As a solid, care should be taken to avoid the generation of dust when weighing or transferring the compound.

-

Grounding: For procedures that may generate static electricity, ensure that equipment is properly grounded to prevent ignition of flammable solvent vapors.[9]

-

Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[8]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][10] Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage

Proper storage is crucial for maintaining the stability of this compound and preventing accidental release.

-

Container: Store in a tightly closed container.[8]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][8]

-

Ignition Sources: Store away from heat, sparks, and open flames.[8]

Emergency Procedures

In the event of an emergency, a calm and methodical response is critical.

First Aid Measures

Caption: First aid procedures for exposure to this compound.

-

Inhalation: If inhaled, move the individual to fresh air.[11] If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[12]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[12][13] If skin irritation occurs, seek medical advice.[10]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][12]

-

Ingestion: If swallowed, do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[11]

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors.

-

Contain: Wearing appropriate PPE, absorb the spill with an inert material such as dry sand or earth.[8]

-

Collect: Carefully collect the absorbed material into a suitable container for chemical waste.[8]

-

Clean: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[6][8]

-

Hazardous Combustion Products: Thermal decomposition can produce irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Disposal Considerations

All waste materials containing this compound should be disposed of as hazardous chemical waste.[7] Do not allow the material to enter drains or waterways. Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Conclusion

This compound is a valuable compound for scientific research with manageable hazards when handled with the appropriate precautions. By understanding its physicochemical properties, recognizing its potential hazards, and rigorously adhering to the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe and productive laboratory environment. The causality behind these experimental choices is rooted in the fundamental principles of chemical safety: minimize exposure, contain the hazard, and be prepared for emergencies. This self-validating system of protocols, when consistently applied, provides a robust framework for the safe utilization of this and other novel chemical entities.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. 6-Hydroxy-2-methylquinoline | C10H9NO | CID 594395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. cpachem.com [cpachem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Methylquinoline(91-63-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. dhc-solvent.de [dhc-solvent.de]

- 10. aksci.com [aksci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. actylislab.com [actylislab.com]

The Quinoline Alkaloids: A Technical Guide to Discovery, Occurrence, and Extraction

Abstract

Quinoline alkaloids represent a structurally diverse and pharmacologically significant class of nitrogenous heterocyclic compounds.[1][2] Their history is deeply intertwined with the development of medicine, most notably through the discovery of the antimalarial powerhouse, quinine.[1][3] This technical guide provides an in-depth exploration of the discovery and natural occurrence of these vital natural products. We will traverse the historical milestones, from the early use of Cinchona bark to the isolation of potent anticancer agents like camptothecin.[4][5] The guide details their distribution across the plant, microbial, and marine kingdoms, elucidates their biosynthetic origins, and provides a field-proven protocol for their extraction and isolation, offering a comprehensive resource for researchers in natural product chemistry, drug discovery, and pharmacology.

Introduction: The Quinoline Core

Quinoline alkaloids are defined by their characteristic bicyclic structure, consisting of a benzene ring fused to a pyridine ring. This aromatic scaffold is the foundation for a vast array of natural products with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][6] The journey of these molecules from traditional remedies to modern pharmaceuticals underscores the profound importance of natural products as a source of therapeutic innovation.

The story begins with quinine, isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou from the bark of the South American Cinchona tree.[3] This pivotal event not only provided a potent treatment for malaria but also marked a foundational moment in the field of phytochemistry, paving the way for the discovery of countless other alkaloids.[7] Centuries later, the discovery of camptothecin in 1966 from the Chinese "Happy Tree," Camptotheca acuminata, by Monroe E. Wall and Mansukh C. Wani, introduced a novel mechanism for cancer treatment by inhibiting the enzyme topoisomerase I.[4][5][8] These two discoveries, separated by nearly 150 years, highlight the enduring relevance of quinoline alkaloids in medicine.

A Legacy of Discovery: Historical Milestones

The timeline of quinoline alkaloid discovery is a narrative of keen observation, scientific rigor, and technological advancement.

-

Ancient Wisdom (Pre-17th Century): Indigenous peoples of the Andes in Peru utilized the bark of the Cinchona tree to treat fevers, a practice later observed by Jesuit missionaries.[7][9]

-

The Jesuit's Powder (17th Century): Jesuit missionaries introduced Cinchona bark to Europe, where it became known as "Jesuit's powder" and was the first effective treatment for malaria.[10][7][11]

-

Isolation of Quinine (1820): Pelletier and Caventou successfully isolated the active alkaloid, quinine, providing a purified and quantifiable form of the medicine.[3][10] This discovery was a catalyst for the burgeoning field of organic chemistry.

-

The Rise of Camptothecin (1966): In a systematic screening of natural products for anticancer activity, Wall and Wani isolated camptothecin, a pentacyclic quinoline alkaloid with a unique mode of action.[4][5][8] This discovery opened new avenues for cancer chemotherapy.[4][12]

-

Marine Frontiers (Late 20th Century - Present): Exploration of marine ecosystems has unveiled a treasure trove of novel quinoline alkaloids from organisms like sponges and tunicates, many possessing potent cytotoxic and other biological activities.[13][14]

Natural Occurrence and Distribution

Quinoline alkaloids are not confined to a single branch of the tree of life; they are biosynthesized by a diverse range of organisms. Their distribution is a testament to the convergent evolution of complex metabolic pathways.

The Plant Kingdom